molecular formula C12H18N2O2S B2713533 1-(Phenylmethane)sulfonylpiperidin-3-amine CAS No. 1019527-84-4

1-(Phenylmethane)sulfonylpiperidin-3-amine

Cat. No. B2713533
M. Wt: 254.35
InChI Key: GNKKYNJRNPWQGM-UHFFFAOYSA-N
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Description

1-(Phenylmethane)sulfonylpiperidin-3-amine, also known as N-phenylmethyl-3-(p-toluenesulfonyl) piperidine, is a chemical compound that belongs to the class of piperidine derivatives. It has received significant attention from the scientific community due to its potential applications in medicinal chemistry, particularly as a target for the development of new drugs.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

1-(Phenylmethane)sulfonylpiperidin-3-amine is involved in the synthesis of pharmaceutical and medicinal compounds. For instance, Fischer and Troschütz (2003) demonstrated the synthesis of substituted phenyl 2-aminopyridine-3-sulfonates from phenyl cyanomethanesulfonate, which are of significant interest in pharmaceutical and medicinal chemistry due to their potential therapeutic applications (Fischer & Troschütz, 2003). This process highlights the versatility of phenylmethanesulfonyl derivatives in facilitating complex chemical transformations crucial for drug development.

Catalysis and Bond Formation

In the realm of catalysis and organic synthesis, Ociepa et al. (2018) developed a metal-free photoredox strategy utilizing redox-activated primary amine derivatives for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This methodology offers a broad substrate scope, high chemoselectivity, and mild conditions, showcasing the utility of amine derivatives in constructing carbon-carbon bonds efficiently (Ociepa, Turkowska, & Gryko, 2018).

Material Science Applications

In materials science, Sun et al. (2015) investigated the reactivity and reaction mechanism of amines with bis-benzoxazine monomers, demonstrating rapid curing upon heating. This study contributes to the development of thermosetting resins with improved chemical structure, material properties, and processability, underscoring the importance of amines in advancing polymer science (Sun et al., 2015).

Chemoselective Electrophilic Oxidation

Gelalcha and Schulze (2002) explored the use of novel hydroperoxy sultams as chemoselective electrophilic oxidants for heteroatoms in nonaqueous media. Their findings illustrate the potential of these compounds in synthesizing oxidized amine derivatives, offering insights into the development of sustainable and efficient oxidation processes (Gelalcha & Schulze, 2002).

properties

IUPAC Name

1-benzylsulfonylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-12-7-4-8-14(9-12)17(15,16)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKKYNJRNPWQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylmethane)sulfonylpiperidin-3-amine

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